2-chloro-1-(1H-pyrrol-2-yl)ethanone 2-chloro-1-(1H-pyrrol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 53391-62-1
VCID: VC1967705
InChI: InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
SMILES: C1=CNC(=C1)C(=O)CCl
Molecular Formula: C6H6ClNO
Molecular Weight: 143.57 g/mol

2-chloro-1-(1H-pyrrol-2-yl)ethanone

CAS No.: 53391-62-1

Cat. No.: VC1967705

Molecular Formula: C6H6ClNO

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-(1H-pyrrol-2-yl)ethanone - 53391-62-1

Specification

CAS No. 53391-62-1
Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
IUPAC Name 2-chloro-1-(1H-pyrrol-2-yl)ethanone
Standard InChI InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
Standard InChI Key QWNLFQDHVIUYBL-UHFFFAOYSA-N
SMILES C1=CNC(=C1)C(=O)CCl
Canonical SMILES C1=CNC(=C1)C(=O)CCl

Introduction

Chemical Identity and Physical Properties

2-Chloro-1-(1H-pyrrol-2-yl)ethanone (CAS No. 53391-62-1) is characterized by a pyrrole ring with a chloroacetyl group at the 2-position. Its molecular formula is C6H6ClNO with a molecular weight of 143.57 g/mol . The compound possesses a unique structure that combines both a heterocyclic aromatic system and a functionalized carbonyl group, making it a significant subject of interest in organic chemistry.

Physical Characteristics

The compound typically appears as a crystalline solid with the following physical properties:

PropertyValueSource
Molecular Weight143.57 g/mol
Melting Point116–120 °C
Boiling Point~274.9 °C (at 760 mmHg)
Density~1.3 g/cm³
AppearanceCrystalline solid

Structural Identifiers

The compound can be identified using various chemical notations as follows:

Identifier TypeValueSource
IUPAC Name2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
InChIInChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
InChI KeyQWNLFQDHVIUYBL-UHFFFAOYSA-N
Canonical SMILESC1=CNC(=C1)C(=O)CCl
CAS Registry Number53391-62-1

Synthesis and Preparation Methods

Several synthetic methods have been developed for the preparation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, with varying degrees of efficiency and applicability at different scales.

Laboratory-Scale Synthesis

The most common method for synthesizing this compound involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. This can be accomplished through reaction with thionyl chloride (SOCl2) under reflux conditions. Another approach involves the direct chloroacetylation of pyrrole using chloroacetyl chloride in the presence of a suitable catalyst.

Friedel-Crafts Acylation Method

An alternative synthetic route involves Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. Based on similar chemistry described for related compounds, this reaction typically requires:

  • Pyrrole as the starting material

  • Chloroacetyl chloride as the acylating agent

  • A Lewis acid catalyst, such as zinc oxide

  • Solvent-free conditions or an appropriate solvent system

The reaction has been demonstrated to proceed efficiently under solvent-free conditions with zinc oxide as a catalyst, as evidenced by research on similar acylation reactions of pyrrole derivatives .

Chemical Reactivity

2-Chloro-1-(1H-pyrrol-2-yl)ethanone exhibits diverse chemical reactivity due to the presence of multiple functional groups, making it a versatile intermediate in organic synthesis.

Key Reaction Centers

The compound possesses three primary reaction centers:

  • The electrophilic carbonyl group

  • The nucleophilic chlorine atom (via substitution reactions)

  • The pyrrole ring system (participates in various electrophilic substitution reactions)

Nucleophilic Substitution Reactions

The chlorine atom can undergo nucleophilic substitution with various nucleophiles:

  • Nitrogen nucleophiles: Reactions with amines, azides, or hydrazines lead to amino, azido, or hydrazino derivatives

  • Oxygen nucleophiles: Reactions with alcohols or alkoxides yield ether derivatives

  • Sulfur nucleophiles: Reactions with thiols produce thioether derivatives

These substitution reactions typically follow an SN2 mechanism and are often conducted in polar aprotic solvents to enhance reaction rates.

Carbonyl Group Transformations

The carbonyl group can participate in various reactions including:

  • Reduction: Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives

  • Condensation: With amines to form imines

  • Wittig reactions: To form alkene derivatives

Pyrrole Ring Reactions

The pyrrole ring can undergo further substitution or functionalization reactions, particularly at the remaining unsubstituted positions.

Biological Activity and Applications

Antimicrobial Properties

Derivatives of 2-chloro-1-(1H-pyrrol-2-yl)ethanone have demonstrated significant antimicrobial activities. Studies have indicated effectiveness against various bacterial strains, as illustrated in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coliHigher concentrations required

This suggests the potential of these compounds as lead structures for developing new antibacterial agents.

Pharmaceutical Applications

The compound and its derivatives are explored as precursors for various bioactive compounds, including:

  • Potential anticancer agents

  • Anti-inflammatory compounds

  • Enzyme inhibitors

The unique structure allows for modifications that can enhance biological activity against specific targets.

Use as a Chemical Intermediate

2-Chloro-1-(1H-pyrrol-2-yl)ethanone serves as a valuable intermediate in the synthesis of:

  • Heterocyclic compounds including thiazoles and oxadiazoles

  • Complex pyrrole-containing natural product analogs

  • Specialized materials for industrial applications

Structure-Activity Relationships

The structural features of 2-chloro-1-(1H-pyrrol-2-yl)ethanone significantly influence its chemical reactivity and biological properties. The relationship between its structure and activity can be analyzed through several key aspects:

Effect of Substitution Pattern

Modifications to the basic structure, particularly through substitution reactions at the chloromethyl position, can lead to derivatives with enhanced biological activities. For example:

  • Nitrogen-containing substituents often increase antimicrobial activity

  • Bulky substituents may enhance binding to specific protein targets

  • Hydrophilic groups can improve water solubility and bioavailability

Role of the Pyrrole Ring

The pyrrole ring plays a crucial role in the biological activity of this compound and its derivatives:

  • It provides a planar aromatic system that can participate in π-π stacking interactions with aromatic amino acid residues in proteins

  • The NH group can serve as a hydrogen bond donor

  • The heterocyclic nature contributes to specific binding interactions with biological targets

Comparison with Similar Compounds

Several structurally related compounds share similarities with 2-chloro-1-(1H-pyrrol-2-yl)ethanone but exhibit distinct properties and reactivities.

Comparison Table

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties
2-Chloro-1-(1H-pyrrol-2-yl)ethanoneC6H6ClNO143.57 g/molReference compoundVersatile intermediate
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanoneC7H8ClNO157.60 g/molN-methylated pyrroleHigher lipophilicity, different reactivity pattern
1-(1H-pyrrol-2-yl)ethanoneC6H7NO109.13 g/molLacks chlorineLess reactive toward nucleophilic substitution
2-Chloro-1-(4-nitro-1H-pyrrol-2-yl)ethanoneC6H5ClN2O3188.57 g/molContains nitro groupEnhanced electrophilicity, different biological profile

Reactivity Differences

The presence of different substituents significantly affects the reactivity profiles of these compounds:

  • N-methylation (as in 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone) removes the NH hydrogen bond donor capability and alters the electronic properties of the pyrrole ring

  • The absence of the chlorine (as in 1-(1H-pyrrol-2-yl)ethanone) diminishes reactivity toward nucleophilic substitution

  • Additional electron-withdrawing groups (as in nitro derivatives) enhance the electrophilicity of the carbonyl group

Research Applications

Organic Synthesis Applications

2-Chloro-1-(1H-pyrrol-2-yl)ethanone serves as a valuable building block in organic synthesis for:

  • Construction of heterocyclic compounds with potential biological activities

  • Development of new synthetic methodologies

  • Structure-activity relationship studies

Medicinal Chemistry Research

In medicinal chemistry, this compound is utilized as:

  • A starting material for developing targeted enzyme inhibitors

  • A scaffold for library synthesis in drug discovery programs

  • A model compound for studying chemical reactivity and biological interactions

Materials Science Applications

Though less documented, applications in materials science may include:

  • Development of functional materials with specific electronic properties

  • Preparation of polymeric materials containing pyrrole units

  • Synthesis of specialized compounds for technical applications

Analytical Characterization

The identification and characterization of 2-chloro-1-(1H-pyrrol-2-yl)ethanone can be accomplished through various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from similar compounds, the expected NMR signals include:

  • ¹H-NMR: Signals for pyrrole protons (typically δ 6.0-7.3 ppm), CH₂Cl protons (δ ~4.7 ppm), and NH proton (broad signal at δ ~9-10 ppm)

  • ¹³C-NMR: Characteristic signals for carbonyl carbon (δ ~185 ppm), pyrrole carbons (δ ~110-130 ppm), and CH₂Cl carbon (δ ~45 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • Carbonyl (C=O) stretching around 1680-1700 cm⁻¹

  • N-H stretching around 3200-3400 cm⁻¹

  • C-Cl stretching around 600-800 cm⁻¹

Mass Spectrometry

The mass spectrum would show:

  • Molecular ion peak at m/z 143/145 (with characteristic chlorine isotope pattern)

  • Fragment ions corresponding to loss of chlorine, carbonyl group, etc.

Crystallographic Analysis

X-ray crystallography would reveal:

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